N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an ethoxyethyl chain to a 2-methoxy-4-methylbenzenesulfonamide group. These compounds are often synthesized for pharmaceutical applications, leveraging the methylenedioxyphenyl group’s electron-rich properties for receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-3-6-17(16(9-12)21-2)25(19,20)18-7-8-22-13-4-5-14-15(10-13)24-11-23-14/h3-6,9-10,18H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBOSEIZWVIKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The piperonal is treated with sodium hydrogen selenide (NaHSe) in the presence of piperidine hydrochloride and ethanol as a solvent . The resulting intermediate is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) . The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects. Molecular simulation studies have shown that hydrogen bonding and hydrophobic interactions stabilize the inhibitor-protein complex .
Comparison with Similar Compounds
Key Observations :
- Yield Variations : Piperazine derivatives (e.g., compound 21 ) exhibit moderate yields (65–78%), while benzamide/piperidine hybrids (e.g., 14an ) show lower yields (24–90%), likely due to steric hindrance or multi-step synthesis.
- Melting Points : Compounds with rigid aromatic systems (e.g., thiadiazole in 5p ) have higher melting points (~171°C), whereas flexible ethyl-piperazine chains (e.g., compound 21 ) melt at slightly lower temperatures.
Sulfonamide vs. Amide Derivatives
- Sulfonamides: The target compound’s sulfonamide group is analogous to (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine (2r) , which is synthesized via CuH-catalyzed processes. Sulfonamides are known for enhanced metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition .
- Amides : Compounds like 5p and benzamide derivatives (14an ) prioritize amide linkages for improved solubility and receptor affinity.
Substituted Aromatic Systems
- Electron-Withdrawing Groups (EWGs) : Chloro- and fluoro-substituted analogs (e.g., compound 21 , 2r ) exhibit higher melting points and yields compared to nitro- or methoxy-substituted derivatives, likely due to improved crystallinity and reaction efficiency.
Pharmacological and Physicochemical Trends
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide (CAS Number: 1105205-61-5) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 365.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N O₆S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1105205-61-5 |
Research indicates that this compound may act through several biochemical pathways:
- Inhibition of Enzymes : It has shown potential as an inhibitor of monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Photodynamic Therapy : The compound has been explored for its application in photodynamic therapy (PDT), where it may enhance the efficacy of light-activated treatments against cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in neuroprotection .
- Anticancer Properties : In vitro assays revealed that the compound significantly inhibited the growth of various cancer cell lines. The IC50 values indicated that it is particularly potent against breast and glioblastoma cancer cells .
- Mechanistic Insights : Research has shown that this compound can modulate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death in cancerous cells .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
